molecular formula C7H4INS2 B1610409 6-Iodobenzo[d]thiazole-2(3H)-thione CAS No. 54420-94-9

6-Iodobenzo[d]thiazole-2(3H)-thione

Cat. No.: B1610409
CAS No.: 54420-94-9
M. Wt: 293.2 g/mol
InChI Key: IGDQXUDOZWGHCX-UHFFFAOYSA-N
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Description

6-Iodobenzo[d]thiazole-2(3H)-thione is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by the presence of an iodine atom at the 6th position and a thione group at the 2nd position of the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodobenzo[d]thiazole-2(3H)-thione typically involves the cyclization of 2-aminothiophenol with iodine in the presence of a suitable base. The reaction is carried out under reflux conditions in a polar solvent such as ethanol or acetonitrile. The general reaction scheme is as follows:

2-Aminothiophenol+IodineThis compound\text{2-Aminothiophenol} + \text{Iodine} \rightarrow \text{this compound} 2-Aminothiophenol+Iodine→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are being explored to make the process more sustainable.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones.

    Reduction: The compound can be reduced to the corresponding thiol derivative using reducing agents such as lithium aluminum hydride.

    Substitution: The iodine atom at the 6th position can be substituted with various nucleophiles, such as amines, thiols, and alkoxides, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3) in a polar solvent.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzothiazoles depending on the nucleophile used.

Scientific Research Applications

6-Iodobenzo[d]thiazole-2(3H)-thione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics.

    Medicine: It has shown promise in the treatment of diseases such as cancer and epilepsy due to its ability to interact with specific biological targets.

    Industry: The compound is used in the development of dyes, pigments, and other materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 6-Iodobenzo[d]thiazole-2(3H)-thione involves its interaction with various molecular targets and pathways. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. Additionally, the iodine atom can participate in halogen bonding, further enhancing the compound’s binding affinity to its targets. These interactions can disrupt essential biological processes, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

  • 6-Bromobenzo[d]thiazole-2(3H)-thione
  • 6-Chlorobenzo[d]thiazole-2(3H)-thione
  • 6-Fluorobenzo[d]thiazole-2(3H)-thione

Comparison: 6-Iodobenzo[d]thiazole-2(3H)-thione is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability can enhance the compound’s binding interactions with biological targets, potentially leading to improved efficacy in therapeutic applications.

Properties

IUPAC Name

6-iodo-3H-1,3-benzothiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4INS2/c8-4-1-2-5-6(3-4)11-7(10)9-5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGDQXUDOZWGHCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)SC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4INS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20514699
Record name 6-Iodo-1,3-benzothiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20514699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54420-94-9
Record name 6-Iodo-1,3-benzothiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20514699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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